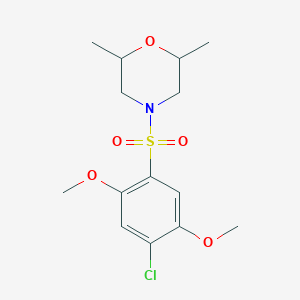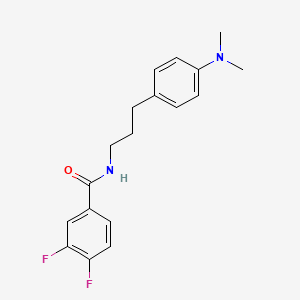![molecular formula C15H21ClN2O2 B2983237 tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate CAS No. 2504203-39-6](/img/structure/B2983237.png)
tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate is a small molecule inhibitor developed by Ionis Pharmaceuticals. It is designed to target the RNA responsible for producing the protein dystrophia myotonica-protein kinase, which is implicated in the neuromuscular disorder myotonic dystrophy type 1. This compound has a molecular formula of C15H21ClN2O2 and a molecular weight of 296.8 g/mol.
Méthodes De Préparation
The synthesis of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves several steps. Initially, 6-chloropyridin-3-ylmethanol is reacted with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide. The product is then purified using standard techniques like column chromatography. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential to modulate RNA and protein interactions.
Medicine: It is being investigated for its therapeutic potential in treating myotonic dystrophy type 1.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves targeting the RNA responsible for producing dystrophia myotonica-protein kinase. By inhibiting this RNA, the compound reduces the production of the protein, thereby mitigating the symptoms of myotonic dystrophy type 1. The molecular targets and pathways involved include RNA-protein interactions and the modulation of gene expression.
Comparaison Avec Des Composés Similaires
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate is unique due to its specific targeting of RNA responsible for dystrophia myotonica-protein kinase production. Similar compounds include:
This compound analogs: These compounds have similar structures but may differ in their substituents or functional groups.
Other small molecule inhibitors: Compounds like antisense oligonucleotides and small interfering RNAs also target RNA but through different mechanisms.
This compound stands out due to its specific application in treating myotonic dystrophy type 1 and its unique mechanism of action.
Propriétés
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGABBPIANHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide](/img/structure/B2983155.png)




![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2983160.png)



![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)



